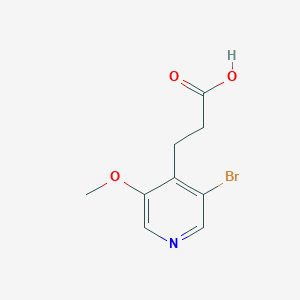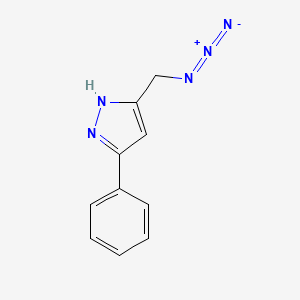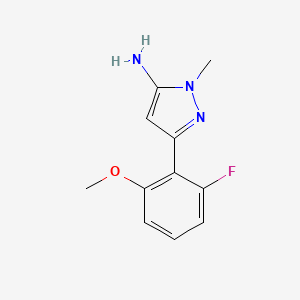![molecular formula C9H17N3O B15319499 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one is a heterocyclic compound with a unique structure that includes a diazepine ring fused with a pyridine ring
Méthodes De Préparation
The synthesis of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a diamine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one can be compared with other similar compounds, such as:
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one: This compound shares a similar core structure but differs in the degree of hydrogenation and substitution patterns.
Pyrazolyl-dibenzo[b,e][1,4]diazepinones: These compounds have a similar diazepine ring but are fused with different heterocycles, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-methyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H17N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h7-8,10H,2-6H2,1H3,(H,11,13) |
Clé InChI |
IYVFMLBJKXPPMG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)NC2C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


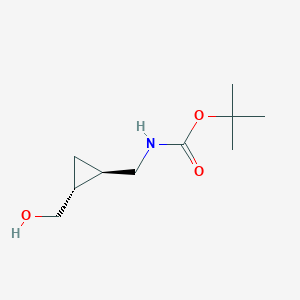


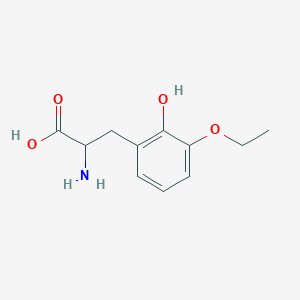
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)

![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
